![molecular formula C10H15NO2 B14001858 1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
1-Azaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[55]undecane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[5.5]undecane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in synthetic applications .
Applications De Recherche Scientifique
1-Azaspiro[5.5]undecane-2,4-dione has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Azaspiro[5.5]undecane-2,4-dione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include modulation of biochemical processes critical for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
- 1,3-Dioxaspiro[5.5]undecane-2,4-dione
- 1,3-Dithiaspiro[5.5]undecane-2,4-dione
- 1,3-Oxathiaspiro[5.5]undecane-2,4-dione
Comparison: 1-Azaspiro[5.5]undecane-2,4-dione is unique due to the presence of a nitrogen atom in the spirocyclic framework, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. This uniqueness makes it a valuable compound for specific applications where nitrogen functionality is crucial.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c12-8-6-9(13)11-10(7-8)4-2-1-3-5-10/h1-7H2,(H,11,13) |
Clé InChI |
XUHUPNLZMWBUNX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(=O)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)
![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
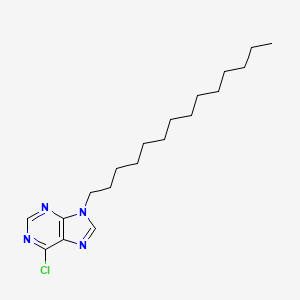

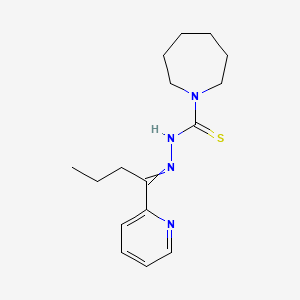
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
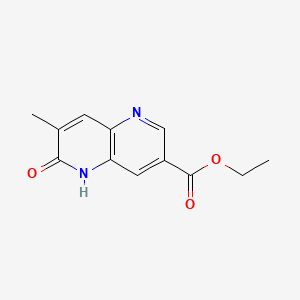
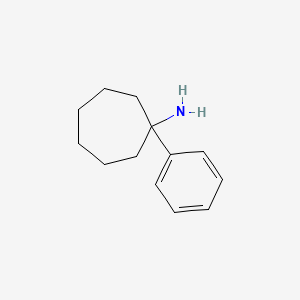
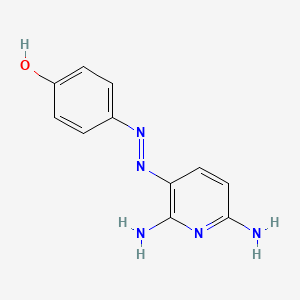

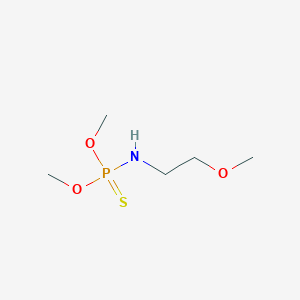
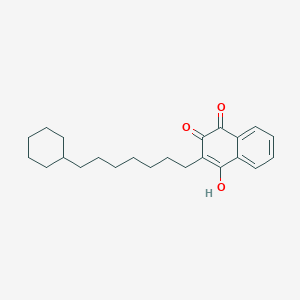
![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)
